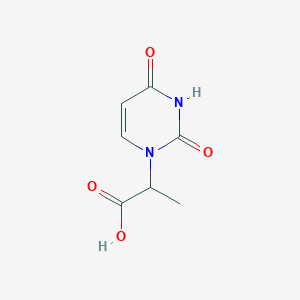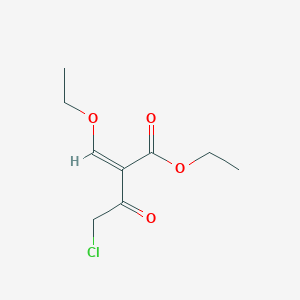
2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is structurally characterized by a pyrimidine ring fused with a propanoic acid moiety. It has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid can be achieved through the Biginelli reaction, a well-known multicomponent reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction is typically carried out in refluxing ethanol, and the presence of a Lewis acid catalyst, such as hafnium triflate, can significantly enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using solvent-free conditions and task-specific ionic liquids as catalysts. These methods not only improve the efficiency and yield of the reaction but also reduce the environmental impact by minimizing solvent waste .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones and their derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications as an antiviral, antibacterial, and anticancer agent.
Industry: The compound is utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydropyrimidin-2(1H)-one
- 3,4-dihydropyrimidin-2(1H)-thione
- 2-sulfanyl-6-methyl-1,4-dihydropyrimidine
Uniqueness
2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is unique due to its propanoic acid moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H8N2O4 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O4/c1-4(6(11)12)9-3-2-5(10)8-7(9)13/h2-4H,1H3,(H,11,12)(H,8,10,13) |
InChI Key |
GOXTUJODUQCALW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-4-yl)methanol](/img/structure/B14863359.png)






![7,7-difluoro-6-(1-methyl-1H-pyrazol-4-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B14863399.png)


